molecular formula C7H3Cl3FNO3 B1402156 1-Fluoro-3-nitro-2-(trichloromethoxy)benzene CAS No. 1404194-54-2

1-Fluoro-3-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1402156
CAS No.: 1404194-54-2
M. Wt: 274.5 g/mol
InChI Key: GWNMEUXUNMDTCV-UHFFFAOYSA-N
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Description

1-Fluoro-3-nitro-2-(trichloromethoxy)benzene is a synthetic organic compound with the molecular formula C7H2Cl3FN2O3 and a molecular weight of 290.45 g/mol

Preparation Methods

The synthesis of 1-Fluoro-3-nitro-2-(trichloromethoxy)benzene typically involves the nitration of fluorobenzene derivatives followed by the introduction of the trichloromethoxy group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution patterns. Industrial production methods may involve large-scale nitration and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

1-Fluoro-3-nitro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom and nitro group can participate in nucleophilic aromatic substitution reactions, often facilitated by bases or nucleophiles in polar solvents.

Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-Fluoro-3-nitro-2-(trichloromethoxy)benzene is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing, often involves this compound.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Fluoro-3-nitro-2-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

1-Fluoro-3-nitro-2-(trichloromethoxy)benzene can be compared with other nitrofluorobenzene derivatives, such as:

  • 1-Fluoro-2-nitrobenzene
  • 1-Fluoro-4-nitrobenzene
  • 2-Fluoro-3-nitrobenzene

These compounds share similar structural features but differ in the position of the nitro and fluorine groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

1-fluoro-3-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-4(11)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNMEUXUNMDTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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